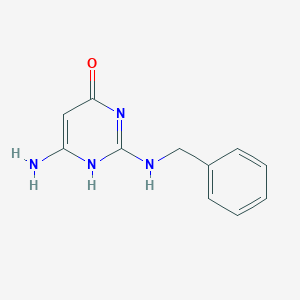

6-amino-2-(benzylamino)pyrimidin-4(3H)-one

描述

6-amino-2-(benzylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(benzylamino)pyrimidin-4(3H)-one typically involves the reaction of 2-chloropyrimidine with benzylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the benzylamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

化学反应分析

Base-Mediated Nucleophilic Substitution

The compound is synthesized via solvent-free nucleophilic substitution between 2-amino-4,6-dichloropyrimidine and benzylamine. Key conditions include:

| Reaction Parameter | Details |

|---|---|

| Temperature | 80–90°C |

| Catalyst | Triethylamine |

| Solvent | None (solvent-free) |

| Yield | >85% |

This method avoids side reactions by eliminating solvent interference, producing high-purity 6-amino-2-(benzylamino)pyrimidin-4(3H)-one .

Reactivity with Electrophiles

The amino and benzylamino groups participate in electrophilic substitutions. For example:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives at the 6-amino position.

-

Alkylation : Benzyl bromide selectively alkylates the secondary amine, yielding N-benzylated products .

Pyrimido[4,5-d]pyrimidine Derivatives

Heating with formamide or phenyl isocyanate generates bicyclic systems:

| Reagent | Conditions | Product |

|---|---|---|

| Formamide | 130–140°C, 6 h | 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol |

| Phenyl isocyanate | 140–160°C, 8 h | 7-Mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |

These reactions demonstrate its role in synthesizing pharmacologically relevant scaffolds .

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic media oxidizes the 4(3H)-one to a carboxylic acid derivative.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring, yielding tetrahydropyrimidine analogues .

Condensation Reactions

The primary amine reacts with ketones or aldehydes to form Schiff bases. For example:

| Reactant | Conditions | Product |

|---|---|---|

| Phenacyl bromide | DMF, 10 min | Ethylideneamino pyrimidine |

| p-Nitrobenzaldehyde | EtOH, reflux | p-Nitrobenzylidene derivative |

These condensations are critical for synthesizing antiviral and anticancer agents .

Stability and Reaction Optimization

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : Approximately 232.24 g/mol

- Structure : The compound features a pyrimidine ring with amino and benzylamino substituents, which contribute to its unique reactivity and biological properties.

Medicinal Chemistry

6-amino-2-(benzylamino)pyrimidin-4(3H)-one serves as a vital building block for synthesizing various bioactive molecules. Its derivatives are being explored for:

- Anticancer Agents : Several studies have demonstrated its potential in developing targeted therapies against various cancers due to its selective inhibition of CDK2.

- Enzyme Inhibition Studies : The compound's derivatives are used to investigate the mechanisms of enzyme inhibition relevant to cancer progression.

Biological Studies

The compound's derivatives are utilized to study:

- Receptor Binding : Understanding interactions between these compounds and specific cellular receptors can lead to the development of targeted therapies.

- Biochemical Pathways : It is involved in various metabolic pathways, primarily metabolized by liver enzymes like cytochrome P450, facilitating biotransformation into various metabolites.

Industrial Chemistry

While specific industrial applications are not extensively documented, the principles of organic synthesis apply. The compound can be synthesized using methods that optimize yield and purity, potentially leading to large-scale production for pharmaceutical applications.

Case Studies

Several studies highlight the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study reported synthesizing various derivatives through the condensation of 5,6-diaminouracil with benzylamine under mild conditions. These derivatives were evaluated for their inhibitory effects on CDK2 and showed promising results in inducing apoptosis in cancer cells.

- Comparative Studies : Comparative analyses with other pyrimidine derivatives indicated that this compound exhibited superior selectivity and potency against CDK2, emphasizing its potential as a lead compound in drug development for cancer therapy.

作用机制

The mechanism of action of 6-amino-2-(benzylamino)pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Similar Compounds

6-amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride: This compound has a similar pyrimidine core but with different substituents.

1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and are studied for their biological activities.

Uniqueness

6-amino-2-(benzylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

6-Amino-2-(benzylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is structurally related to other pyrimidine derivatives known for their pharmacological properties, including anticancer, antimicrobial, and antithrombotic activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Cyclin-dependent Kinase (cdk2) : Similar compounds have been shown to inhibit cdk2, a crucial regulator of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Antagonism of P2Y Receptors : Research indicates that derivatives of pyrimidine compounds can act as antagonists for P2Y receptors, particularly P2Y(12), which plays a significant role in platelet aggregation. Some synthesized compounds demonstrated the ability to inhibit ADP-induced platelet aggregation, suggesting potential applications in antithrombotic therapy .

- Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The most potent derivative exhibited an IC value of 13.42 μg/mL against MCF-7 cells, indicating significant anti-proliferative activity .

Biological Activity Overview

Case Studies and Research Findings

- Cytotoxicity Studies : A study involving the synthesis of various thienopyrimidine derivatives demonstrated that this compound exhibited notable cytotoxicity against breast cancer cell lines. The selectivity and potency were evaluated using standard viability assays .

- Platelet Aggregation Inhibition : Another study focused on the antithrombotic potential of pyrimidine derivatives found that compounds related to this compound could effectively inhibit platelet aggregation induced by ADP, highlighting their potential use in treating thrombotic disorders .

- Structure-Activity Relationships (SAR) : Ongoing research into the SAR of pyrimidine derivatives suggests that modifications at specific positions significantly influence biological activity, particularly in enhancing anticancer properties while minimizing cytotoxic effects on normal cells .

属性

IUPAC Name |

4-amino-2-(benzylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-9-6-10(16)15-11(14-9)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCOXGXFTAJMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553651 | |

| Record name | 6-Amino-2-(benzylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104296-01-7 | |

| Record name | 6-Amino-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104296-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-(benzylamino)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。